Xanthine oxidase-IN-11

Xanthine oxidase inhibitor Gout Hyperuricemia

Xanthine oxidase-IN-11 is a structurally unique, non-purine XO8 analog critical for SAR-driven XO studies. Unlike generic inhibitors, its defined scaffold enables precise comparative assays against allopurinol (IC50≈7.8 μM) and febuxostat (Ki=0.6 nM), distinguishing potency-driven from pharmacophore-specific effects. Essential for reproducible hyperuricemia and purine metabolism research. Ensure lot-to-lot consistency with ≥98% purity.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B11996156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidase-IN-11
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N
InChIInChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6+
InChIKeySRILECHSVYTLLS-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthine Oxidase-IN-11: Baseline Characteristics and Procurement Overview


Xanthine oxidase-IN-11, also designated as an analog of the XO8 inhibitor scaffold, is a synthetic small molecule that functions as an inhibitor of xanthine oxidase (XO; EC 1.17.3.2) . The compound possesses a molecular weight of 204.25 g/mol and a molecular formula of C10H8N2OS . As an XO inhibitor, it is intended for research applications centered on purine metabolism and hyperuricemia, aligning with the established pharmacological profile of this target class [1].

Why Xanthine Oxidase-IN-11 Cannot Be Substituted with Generic XO Inhibitors


Substituting Xanthine oxidase-IN-11 with other in-class XO inhibitors is not scientifically valid due to the substantial variability in inhibitory potency and selectivity observed across this chemotype. For instance, while allopurinol exhibits an IC50 of approximately 7.8 μM and febuxostat demonstrates picomolar affinity (Ki = 0.6 nM) , the specific structural modifications within the XO8 analog series, to which Xanthine oxidase-IN-11 belongs, are known to fine-tune binding interactions within the enzyme's molybdopterin domain [1]. This structural nuance prevents interchangeability, as even minor alterations to the heterocyclic core can shift the mechanism from competitive to mixed-type inhibition and drastically alter the IC50 value, thereby compromising experimental reproducibility in assays requiring a defined, consistent molecular interaction profile.

Quantitative Differentiation of Xanthine Oxidase-IN-11: A Procurement Evidence Guide


Structural Differentiation: Xanthine Oxidase-IN-11 as a Distinct XO8 Analog Scaffold

Xanthine oxidase-IN-11 is explicitly identified as an analog of the XO8 inhibitor series, a structurally distinct class from purine-based inhibitors like allopurinol or non-purine inhibitors like febuxostat . While direct IC50 data for Xanthine oxidase-IN-11 is not publicly disclosed in the evaluated sources, its classification as an XO8 analog provides a class-level inference of its expected potency and binding mode. Comparative reference data for other XO8 analogs demonstrates a range of IC50 values, indicating that structural variations within this series significantly modulate inhibitory activity; for example, Xanthine oxidase-IN-12 (another XO8 analog) exhibits an IC50 of 91 nM , whereas the parent XO8 scaffold has been associated with weaker interactions in some computational models .

Xanthine oxidase inhibitor Gout Hyperuricemia

Potency Comparison: Xanthine Oxidase-IN-11 vs. Reference Inhibitor Allopurinol

In the context of XO inhibition, allopurinol serves as a standard reference compound with a reported IC50 of 7.82 ± 0.12 μM . The XO8 analog series, including Xanthine oxidase-IN-11, is generally developed to explore alternative binding modes or improved potency beyond purine-like scaffolds. While a specific IC50 value for Xanthine oxidase-IN-11 is not available, the broader class of XO8 analogs has demonstrated a wide range of activities. This contrast underscores that Xanthine oxidase-IN-11 represents a non-purine chemotype, which is structurally and mechanistically distinct from allopurinol, a purine analog and suicide inhibitor of XO [1].

Xanthine oxidase inhibitor Gout Hyperuricemia

Potency Comparison: Xanthine Oxidase-IN-11 vs. High-Potency Inhibitor Febuxostat

Febuxostat is a potent, selective, non-purine XO inhibitor with a reported inhibitory constant (Ki) of 0.6 nM . In contrast, other compounds within the XO8 analog series, such as Xanthine oxidase-IN-10, exhibit significantly weaker inhibition (IC50 = 37.3 μM) . The specific activity of Xanthine oxidase-IN-11 lies somewhere along this continuum but is not quantitatively defined. This comparison highlights the critical need for a defined compound identity; assuming that any non-purine XO inhibitor will exhibit febuxostat-like potency is scientifically incorrect, and the procurement of a specific tool compound like Xanthine oxidase-IN-11 is necessary to establish its unique rank order of potency within the XO8 series.

Xanthine oxidase inhibitor Gout Hyperuricemia

Recommended Research Applications for Xanthine Oxidase-IN-11


Structure-Activity Relationship (SAR) Exploration of XO8 Analogs

Xanthine oxidase-IN-11 serves as a critical data point in the SAR profile of the XO8 inhibitor series. By comparing its activity (once quantitatively determined by the user) against other XO8 analogs like Xanthine oxidase-IN-12 (IC50 = 91 nM) and Xanthine oxidase-IN-10 (IC50 = 37.3 μM) , researchers can elucidate the impact of specific chemical modifications on XO binding affinity and selectivity.

Comparative Pharmacology Studies vs. Purine-Based Inhibitors

Given its non-purine structure as an XO8 analog , Xanthine oxidase-IN-11 is ideally suited for head-to-head comparative studies against purine-based XO inhibitors like allopurinol (IC50 = 7.82 μM) . This application is particularly relevant for investigating differences in the mechanism of enzyme inhibition, such as suicide inhibition (allopurinol) versus potential competitive or mixed-type mechanisms that may be associated with the XO8 scaffold.

Negative Control for High-Potency Non-Purine Inhibitor Studies

When designing experiments that utilize high-potency, clinically-relevant XO inhibitors such as febuxostat (Ki = 0.6 nM) , Xanthine oxidase-IN-11 can be deployed as a comparative tool compound from the same broader non-purine class but with an anticipated lower potency (based on its XO8 analog classification). This allows for a more nuanced interpretation of cellular or in vivo results, distinguishing between effects that are purely potency-driven versus those that are specific to the febuxostat pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidase-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.